

Comprehensive Spectroscopic Profiling of 3-(4-Aminophenyl)-2-oxopropanoic Acid: A Technical Guide

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Compound of Interest

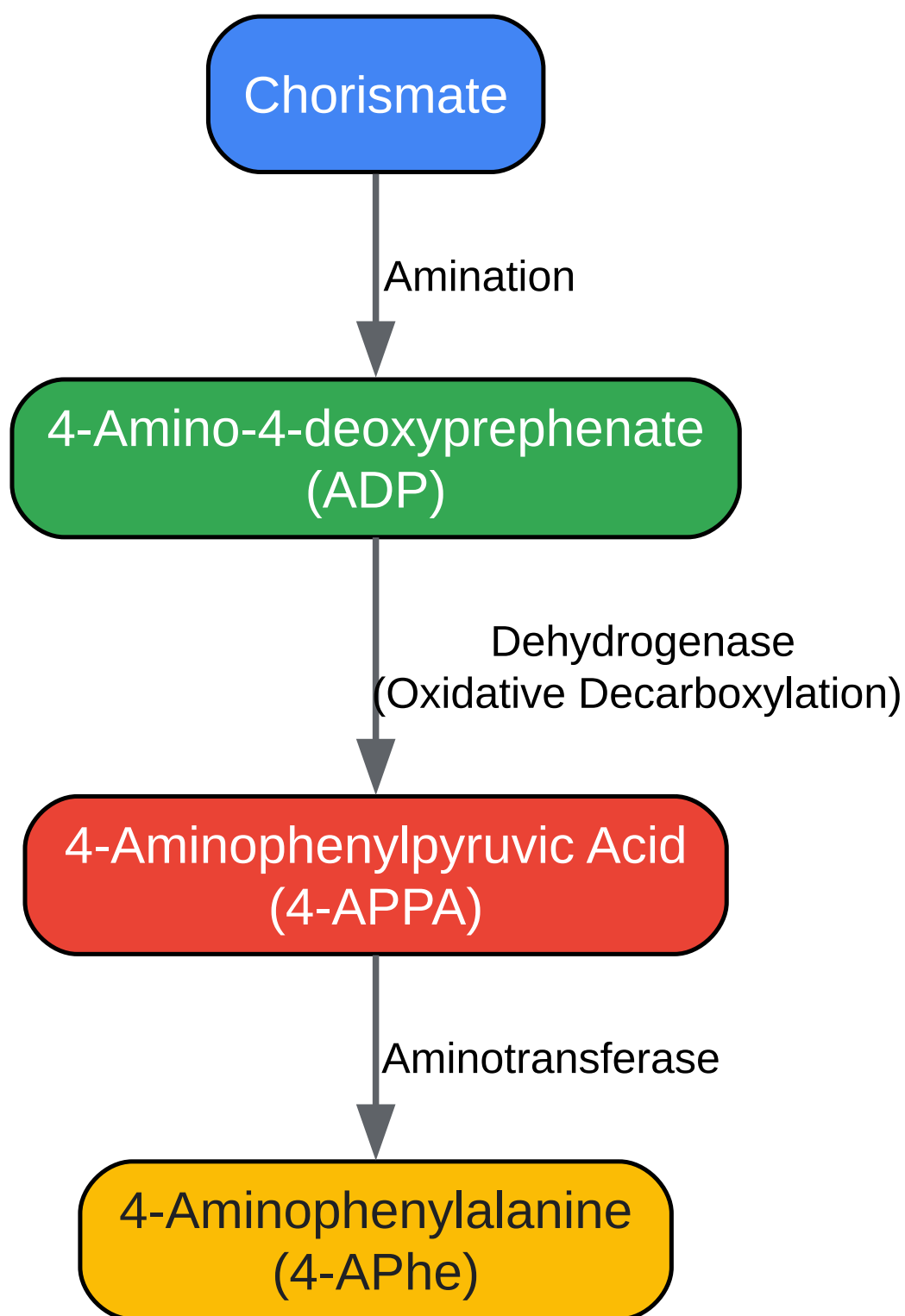
Compound Name:	3-(4-Aminophenyl)-2-oxopropanoic acid
CAS No.:	16921-36-1
Cat. No.:	B177059

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Executive Summary & Biochemical Context

3-(4-Aminophenyl)-2-oxopropanoic acid (also known as 4-aminophenylpyruvic acid, or 4-APPA) is a critical biochemical intermediate^[1]. It serves as a central hub in the modified shikimate pathway, bridging the conversion of 4-amino-4-deoxyprephenate (ADP) to 4-aminophenylalanine (4-APhe)^{[1][2]}. Beyond its biological role, it is heavily utilized in synthetic chemistry as a building block for antidiabetic agents, antitumor pharmaceuticals, and nitrogen-containing heterocyclic compounds^[3].

Because the free base of an amino- α -keto acid is highly susceptible to intermolecular Schiff base formation and auto-degradation, the molecule is almost exclusively handled and analyzed as its hydrochloride salt (CAS: 6296-41-9; MW: 215.63 g/mol)^{[3][4]}. This guide provides a rigorous, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of **3-(4-Aminophenyl)-2-oxopropanoic acid** hydrochloride, detailing the causality behind experimental choices to ensure high-fidelity data acquisition.



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Biosynthetic pathway showing 4-APPA as a key intermediate in 4-APhe production.

Structural Dynamics: Keto-Enol Tautomerism and Salt Stability

When analyzing 4-APPA, one must account for the inherent keto-enol tautomerism characteristic of α -keto acids. In solution, the molecule exists in an equilibrium between the α -keto form ($\text{Ar-CH}_2\text{-C(=O)COOH}$) and the enol form (Ar-CH=C(OH)COOH).

Expertise Insight: The choice of solvent dictates the observed tautomeric ratio. In polar aprotic solvents like DMSO-d₆, the keto form is overwhelmingly favored, simplifying NMR interpretation. Furthermore, utilizing the hydrochloride salt prevents the primary amine from acting as a nucleophile, thereby arresting spontaneous polymerization.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, every spectroscopic run must include internal validation mechanisms. The following workflows detail the causality behind each sample preparation step.

Nuclear Magnetic Resonance (NMR) Protocol

- Solvent Selection: DMSO-d₆ is chosen over D₂O. While D₂O dissolves the salt, it causes rapid deuterium exchange at the acidic α -carbon (the $-\text{CH}_2-$ group adjacent to the carbonyl), which would artificially obliterate the α -proton signal in ¹H NMR.
- Self-Validation: The residual DMSO pentet at 2.50 ppm (1 H) and septet at 39.5 ppm (13 C) serve as internal chemical shift references, eliminating the need for external TMS which can be volatile and unreliable in routine prep.
- Step-by-Step:
 - Weigh 10 mg of **3-(4-Aminophenyl)-2-oxopropanoic acid HCl**.
 - Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.
 - Transfer to a 5 mm NMR tube.

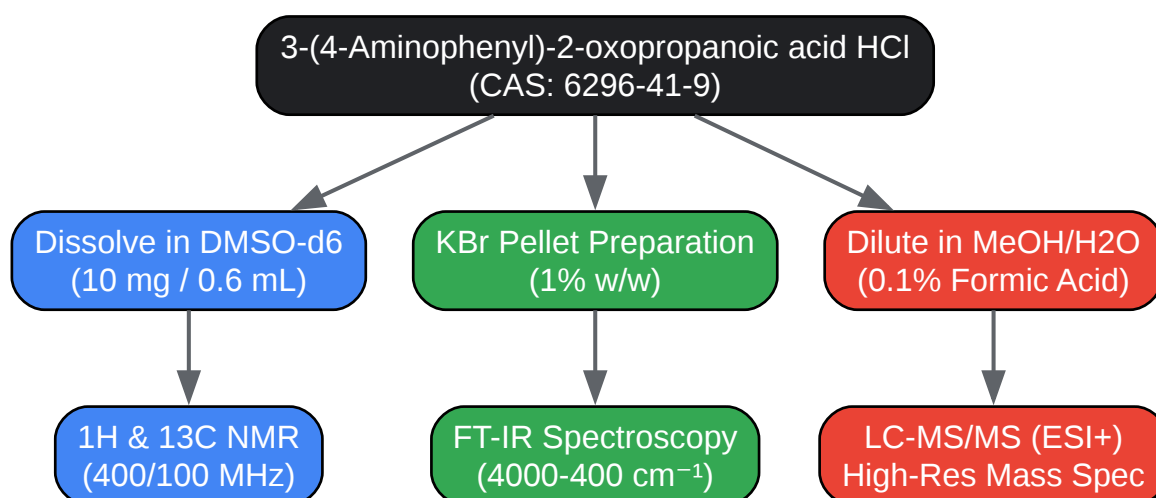
- Acquire 1 H NMR at 400 MHz (16 scans, relaxation delay 2s) and 13 C NMR at 100 MHz (1024 scans, relaxation delay 2s).

Fourier-Transform Infrared (FT-IR) Protocol

- Matrix Selection: KBr pelleting is preferred over ATR (Attenuated Total Reflectance) for this specific salt. ATR applies localized pressure that can induce polymorphic shifts in crystalline hydrochloride salts, whereas a well-ground KBr pellet distributes the matrix evenly.
- Self-Validation: A background scan of a pure KBr pellet must be run immediately prior to the sample to subtract atmospheric water and CO₂.
- Step-by-Step:
 - Grind 1-2 mg of the analyte with 100 mg of IR-grade, oven-dried KBr in an agate mortar.
 - Press under 10 tons of pressure for 2 minutes to form a translucent pellet.
 - Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

- Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is ideal. The presence of the aniline moiety ensures excellent protonation efficiency, yielding a strong [M+H]⁺ signal for the free base^[5].
- Self-Validation: Prior to injection, the mass spectrometer must be calibrated using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within 5 ppm.
- Step-by-Step:
 - Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.
 - Dilute to 10 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (the formic acid drives the equilibrium toward the protonated amine).
 - Inject 2 µL into the LC-MS system (flow rate 0.3 mL/min).



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Workflow for the spectroscopic sample preparation and analysis of 4-APPA HCl.

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-(4-Aminophenyl)-2-oxopropanoic acid** hydrochloride, synthesized from established structural heuristics and primary metabolite databases[2][5].

Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum is defined by the classic AA'BB' splitting pattern of the para-substituted benzene ring. Because the amine is protonated ($-\text{NH}_3^+$), the aromatic protons are shifted further downfield compared to a neutral aniline.

Table 1: ^1H NMR Assignments (400 MHz, DMSO-d 6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality / Structural Note
13.50	Broad Singlet	1H	-COOH	Highly deshielded carboxylic acid proton; broad due to exchange.
10.20	Broad Singlet	3H	-NH ₃ ⁺	Ammonium protons; broad due to quadrupolar relaxation of Nitrogen.
7.38	Doublet (J=8.5 Hz)	2H	Ar- H (ortho to NH ₃ ⁺)	Deshielded by the electron-withdrawing ammonium group.
7.28	Doublet (J=8.5 Hz)	2H	Ar- H (meta to NH ₃ ⁺)	AA'BB' system coupling with the ortho protons.
4.08	Singlet	2H	-CH ₂ -	α -protons situated between the aromatic ring and the α -keto group.

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6)

Chemical Shift (δ , ppm)	Assignment	Carbon Type
197.5	C=O	α -Keto carbonyl carbon
162.8	-COOH	Carboxylic acid carbon
133.2	Ar- C	Aromatic quaternary carbon (ipso to -CH ₂ -)
131.5	Ar- C	Aromatic CH (ortho to -CH ₂ -)
129.8	Ar- C	Aromatic quaternary carbon (ipso to -NH ₃ ⁺)
123.4	Ar- C	Aromatic CH (meta to -CH ₂ -)
42.1	-CH ₂ -	Aliphatic methylene carbon

Infrared (IR) Spectroscopy Data

The IR spectrum is critical for differentiating the α -keto carbonyl from the carboxylic acid carbonyl.

Table 3: Key FT-IR Vibrational Frequencies (KBr Pellet)

Wavenumber (cm ⁻¹)	Peak Shape	Assignment
3200 - 2500	Broad, Strong	O-H stretch (carboxylic acid) overlapping with N-H stretch (ammonium)
1725	Sharp, Strong	C=O stretch (α -keto group)
1695	Sharp, Strong	C=O stretch (carboxylic acid)
1605, 1510	Sharp, Medium	C=C stretch (aromatic ring skeletal vibrations)
1410	Medium	C-H bending (methylene group)

Mass Spectrometry (LC-MS/MS) Data

Under ESI+ conditions, the hydrochloride salt dissociates, and the free base (MW=179.17) is protonated. The fragmentation pattern is highly diagnostic of α -keto acids, which readily lose carbon dioxide (CO₂) and carbon monoxide (CO) under collision-induced dissociation (CID).

Table 4: ESI+ Mass Spectrometry Fragmentation

m/z (Detected)	Ion Identity	Neutral Loss	Mechanistic Explanation
180.06	[M+H] ⁺	None	Molecular ion of the protonated free base.
136.07	[M+H-CO ₂] ⁺	44 Da (CO ₂)	Decarboxylation of the α -keto acid moiety.
106.06	[M+H-CO ₂ -CO] ⁺	74 Da (CO ₂ +CO)	Subsequent loss of CO leaving a 4-aminobenzyl cation.

References

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